3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 638142-08-2
VCID: VC21510236
InChI: InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74g/mol

3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

CAS No.: 638142-08-2

Cat. No.: VC21510236

Molecular Formula: C16H14ClNO3

Molecular Weight: 303.74g/mol

* For research use only. Not for human or veterinary use.

3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one - 638142-08-2

Specification

CAS No. 638142-08-2
Molecular Formula C16H14ClNO3
Molecular Weight 303.74g/mol
IUPAC Name 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3
Standard InChI Key GNVVDHOZUQWWFZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl

Introduction

Structural Characteristics

Molecular Architecture

3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS No. 638142-08-2) consists of a fused benzo[d]oxazole core (a benzene ring fused to an oxazole ring) with two key substituents:

  • 5-Methyl group: A methyl substituent at the 5-position of the benzene ring, introducing steric bulk and hydrophobicity.

  • 2-(4-Chlorophenoxy)ethyl group: A side chain attached to the 3-position of the oxazole ring, comprising an ethyl linker, a phenoxy group, and a chlorine atom at the para position.

The molecular formula is C₁₆H₁₄ClNO₃, with a molecular weight of 303.74 g/mol. Key identifiers include:

PropertyValue/DescriptionSource
SMILESCC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
InChIKeyGNVVDHOZUQWWFZ-UHFFFAOYSA-N
PubChem CID2130276

Electronic and Steric Features

The 4-chlorophenoxyethyl group enhances lipophilicity due to the ethyl chain and chlorine substituent, while the methyl group at the 5-position introduces steric hindrance. The oxazole ring’s electron-withdrawing nature (from the oxygen and nitrogen atoms) modulates electronic interactions, potentially influencing binding to biological targets .

Synthesis and Chemical Pathways

Core Synthesis: Benzo[d]oxazole Formation

The benzo[d]oxazole scaffold is typically synthesized via cyclization reactions. A common precursor is 5-methylbenzo[d]oxazol-2(3H)-one (CAS 22876-15-9), which serves as a starting material for further functionalization .

Key Steps in Core Formation

  • Cyclization of 2-Aminophenol Derivatives: Reacting 2-aminophenol derivatives with acyl chlorides or acid anhydrides forms the oxazole ring. For example, phosphoryl chloride (POCl₃) facilitates cyclization in the presence of a base .

  • Methylation: Introduction of the methyl group at the 5-position occurs via electrophilic substitution or direct alkylation .

Challenges and Optimization

  • Stereochemical Control: The ethyl linker’s conformation impacts bioactivity, requiring precise reaction conditions.

  • Solubility Issues: The chlorophenoxy group may reduce aqueous solubility, necessitating surfactants or co-solvents during synthesis .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. Its activity is attributed to:

  • Membrane Disruption: The ethyl side chain enhances penetration into microbial membranes, while the chlorophenoxy group disrupts lipid bilayers.

  • Enzyme Inhibition: Potential interference with DNA gyrase or topoisomerase IV, critical for bacterial DNA replication .

Mechanistic Insights

Structure-Activity Relationship (SAR)

  • Chlorine Substituent: The electron-withdrawing chlorine atom at the para position of the phenoxy group increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

  • Methyl Group: The 5-methyl group sterically hinders binding to certain receptors, potentially improving selectivity .

Proposed Binding Interactions

The compound may act via:

  • Hydrogen Bonding: The oxazole oxygen and nitrogen atoms form hydrogen bonds with enzyme active sites.

  • Hydrophobic Interactions: The ethyl and methyl groups interact with hydrophobic pockets in target proteins .

Hazard CodeDescriptionPrecautionary Measures
H225Flammable liquid and vaporUse explosion-proof equipment
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection/face shield

Data derived from analogous compounds .

Research Gaps and Future Directions

Unexplored Applications

  • Anticancer Screening: Testing against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.

  • Neuroprotective Effects: Investigating interactions with CNS targets (e.g., GABA receptors) due to the oxazole ring’s bioactivity .

Derivatization Strategies

  • Chlorine Replacement: Substituting chlorine with fluorine or trifluoromethyl groups to enhance metabolic stability.

  • Side-Chain Modifications: Introducing polar groups (e.g., hydroxyl, amino) to improve water solubility .

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